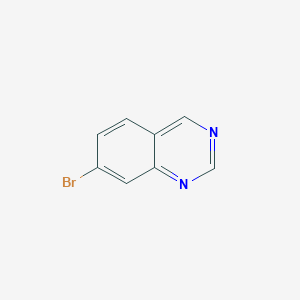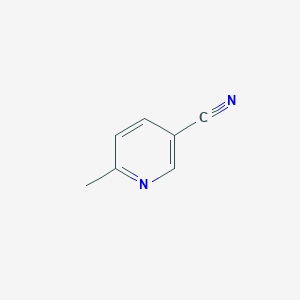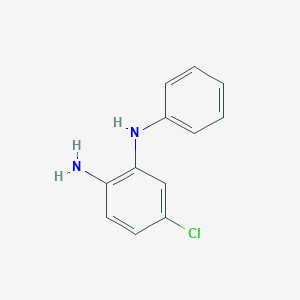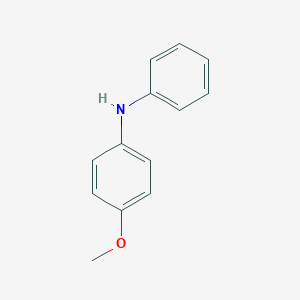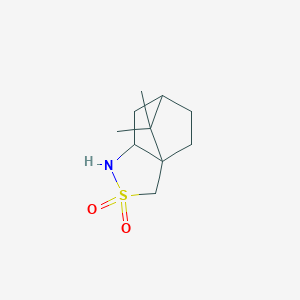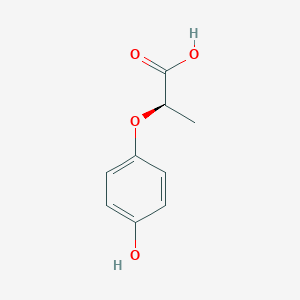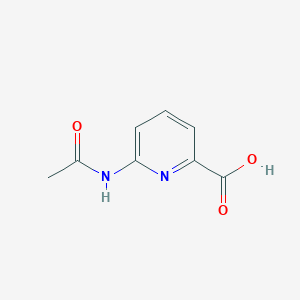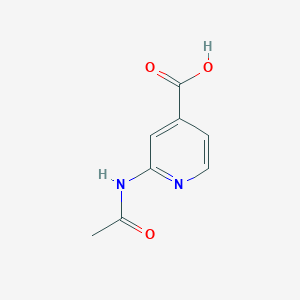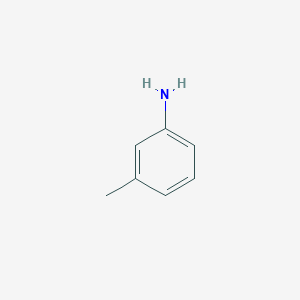
4-Iodopyridine
Overview
Description
4-Iodopyridine is a useful research compound. Its molecular formula is C5H4IN and its molecular weight is 205 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Research :
- 4-Iodopyridines are used as intermediates in the synthesis of complex organic compounds. They provide valuable building blocks for pharmaceutical research, as demonstrated in the regiochemical functionalization of trihalopyridines (Bobbio & Schlosser, 2001).
- Another study explored the metalation of aryl iodides, including iodopyridines, which is important for the synthesis of polysubstituted pyridines used in pharmaceuticals (Cochennec et al., 1995).
Material Science and Photophysics :
- 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, was used in Sonogashira cross-coupling reactions to create pyridines with unique UV/Vis and emission properties (Rivera et al., 2019).
Neuroscience and Pharmacology :
- In the field of neuroscience, studies have shown that 4-aminopyridine, a related compound, can improve nerve conduction and muscle strength, potentially beneficial in multiple sclerosis treatment (Jensen et al., 2014).
- Another study highlighted the potential of transdermal 4-aminopyridine in improving functional recovery following peripheral nerve injury (Clark et al., 2019).
Safety and Hazards
Future Directions
Iodopyridines, including 4-Iodopyridine, are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are used as valuable building blocks in the production of multifunctional pyridine derivatives . Future research may focus on the development of new synthesis methods and applications of this compound.
Mechanism of Action
Target of Action
4-Iodopyridine is a highly halogenated heterocyclic compound Iodopyridines, in general, are known to be valuable building blocks in the production of multifunctional pyridine derivatives .
Mode of Action
Iodopyridines are known to interact with their targets through the iodine functional group . This interaction can lead to various changes in the target molecules, depending on the specific biochemical context.
Biochemical Pathways
For instance, 2-iodopyridine is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . Similarly, 3-iodopyridine is used in the synthesis of pyridine alkaloids .
Pharmacokinetics
The compound’s molecular weight is 20500 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its use as a building block in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a melting point of 94-99 °c . These properties could potentially influence its stability and efficacy under different environmental conditions.
Properties
IUPAC Name |
4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-87-2 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-iodopyridine?
A1: this compound has the molecular formula C5H4IN and a molecular weight of 205.01 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] Importantly, these methods help differentiate it from other iodopyridine isomers.
Q3: How does the iodine atom in this compound influence its reactivity?
A3: The iodine atom acts as a good leaving group, making this compound susceptible to nucleophilic substitution reactions. [, ] Additionally, it can participate in transition metal-catalyzed cross-coupling reactions like Sonogashira and Suzuki coupling. [, ]
Q4: Can you provide specific examples of how this compound is used in organic synthesis?
A4: this compound is a precursor for:* Pyridyl-containing heterocycles: It is used to synthesize various biologically relevant heterocycles, including azaindoles, dideazapurines, and thieno-fused naphthyridines. [, , ] * 4-Substituted pyridines: It undergoes reactions with nucleophiles like (trifluoromethyl)copper to afford 4-substituted pyridines, valuable building blocks in medicinal chemistry. []* Coordination polymers: It can act as a ligand in the formation of coordination polymers with metal ions, leading to diverse supramolecular architectures. [, , ]
Q5: Does this compound participate in halogen bonding?
A5: Yes, the iodine atom in this compound can act as a halogen bond donor. This has been exploited to engineer crystal structures with specific intermolecular interactions. [, , , ]
Q6: Can this compound be used in metalation reactions?
A6: Yes, this compound undergoes ortho-directed lithiation with LDA at low temperatures, enabling the synthesis of various polysubstituted pyridines. [, ]
Q7: How does the reactivity of this compound compare to other halopyridines?
A7: The reactivity of halopyridines in nucleophilic aromatic substitution generally follows the trend F < Cl < Br < I. Therefore, this compound tends to be more reactive than its chloro- and bromo- counterparts. [, , , ]
Q8: Are there any specific challenges associated with using this compound in synthesis?
A8: One challenge can be the potential for side reactions due to the high reactivity of the iodine atom. Additionally, the synthesis of certain this compound derivatives might require multi-step procedures or harsh reaction conditions. [, ]
Q9: Has computational chemistry been employed to study this compound?
A9: Yes, computational methods such as DFT calculations have been used to investigate:* Halogen bonding interactions: These studies provide insights into the strength and directionality of halogen bonds involving this compound. [, ]* Electronic structure and properties: DFT calculations can predict molecular orbitals, electron density distribution, and spectroscopic properties of this compound. [, ]* Reaction mechanisms: Computational studies can elucidate reaction pathways and transition states involved in reactions of this compound, aiding in understanding its reactivity. []
Q10: What is the significance of using computational methods to study this compound?
A10: Computational chemistry offers valuable tools to:* Predict reactivity and selectivity: Before experimental synthesis, computational models can help predict the outcome of reactions involving this compound, guiding synthetic strategies. * Rationalize experimental observations: Computational results can support or refute proposed reaction mechanisms based on experimental findings.* Design new molecules and materials: Modeling allows for the virtual screening and design of novel this compound derivatives with tailored properties for specific applications.
Q11: Are there any known biological activities associated with this compound or its derivatives?
A11: While this compound itself might not have potent biological activity, its derivatives, such as certain azaindoles, exhibit a range of activities, including HIV-1 inhibition and acting as 5-HT6 antagonists. []
Q12: What is the significance of this compound in materials science?
A12: The ability of this compound to participate in halogen bonding makes it valuable in crystal engineering. This can potentially lead to the development of functional materials with tailored properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



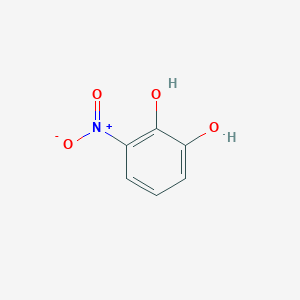
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)


